HDAC Inhibition Profiling: N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide Demonstrates Weak, Non-Selective HDAC Binding, Distinct from Potent HDAC-Targeted Chemotypes
The target compound was evaluated in biochemical assays against three human HDAC isoforms (HDAC5, HDAC6, HDAC7) and exhibited consistently weak inhibition, with Ki values exceeding 50,000 nM (>50 μM) for all three enzymes [1]. This contrasts sharply with established oxalamide- and alkoxyamide-based HDAC inhibitors such as HDAC-IN-40, which achieves Ki values of 60 nM (HDAC2) and 30 nM (HDAC6) . The weak HDAC activity of the target compound—likely due to the absence of a zinc-binding hydroxamic acid or mercaptoamide warhead—defines it as a low-affinity HDAC ligand suitable as a negative control or an inactive scaffold for chemical biology studies, rather than a lead compound for HDAC-targeted drug discovery.
| Evidence Dimension | HDAC inhibitory potency (Ki) |
|---|---|
| Target Compound Data | HDAC5 Ki > 50,000 nM; HDAC6 Ki > 50,000 nM; HDAC7 Ki > 50,000 nM |
| Comparator Or Baseline | HDAC-IN-40: HDAC2 Ki = 60 nM; HDAC6 Ki = 30 nM |
| Quantified Difference | Target compound is >800-fold weaker than HDAC-IN-40 against HDAC6 |
| Conditions | Biochemical fluorescence-based assay using Boc-Lys(trifluoroacetyl)-AMC (HDAC7) or Boc-Lys(Ac)-AMC (HDAC6) substrate; 30 min preincubation, 60 min readout [1] |
Why This Matters
For scientists building HDAC inhibitor screening cascades, this compound provides a well-characterized, low-affinity reference point against which true HDAC inhibitor activity can be benchmarked.
- [1] BindingDB Entry BDBM50235708 (ChEMBL4079958). Ki >5.00E+4 nM for human HDAC5, HDAC6, HDAC7. Assay: Inhibition of human HDAC7 using Boc-Lys(trifluoroacetyl)-AMC as substrate. View Source
